Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride
Overview
Description
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H13NO2S·HCl. It is a derivative of thieno[3,2-c]pyridine, featuring a sulfur atom within its heterocyclic structure. This compound is often utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride is primarily used as an intermediate in the synthesis of anti-thrombotic drugs
Mode of Action
It is known to be a key intermediate in the synthesis of anti-thrombotic drugs .
Biochemical Pathways
As an intermediate in the synthesis of anti-thrombotic drugs, it may indirectly influence the biochemical pathways related to blood clotting and platelet aggregation .
Result of Action
The anti-thrombotic drugs it helps synthesize can prevent blood clots and reduce the risk of heart attacks and strokes .
Action Environment
The action environment of this compound is typically a laboratory setting, where it is used as an intermediate in the synthesis of other compounds . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to induce cell cycle arrest, particularly in the G2/M phase, leading to a decrease in cell proliferation . This effect is mediated through the modulation of cell signaling pathways and gene expression. In normal cells, this compound can influence cellular metabolism by altering the activity of metabolic enzymes and affecting the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of various substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into other products, which can have different biological activities . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can induce significant biological responses. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . Threshold effects have also been observed, where a certain concentration is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its biological activity, as its localization within cells can determine its access to target enzymes and proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes, or to the nucleus, where it can influence gene expression . The localization of this compound can also affect its stability and degradation, as different cellular environments can have varying effects on its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine core. One common method includes the cyclization of appropriate precursors under acidic conditions. The ethyl ester group is then introduced through esterification reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[3,2-c]pyridine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the nitro group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen or the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and thiols can be used, with reaction conditions varying based on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Substituted pyridines and thienopyridines.
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used in the development of new materials and as a reagent in organic synthesis.
Comparison with Similar Compounds
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate: A closely related compound with a slightly different substitution pattern on the thieno[3,2-c]pyridine ring.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: A similar compound without the ethyl ester group.
Uniqueness: Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. Its ethyl ester group and the presence of the sulfur atom within the heterocyclic ring contribute to its distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBGAJBEGRRERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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